molecular formula C7H8ClN3 B1606949 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine CAS No. 5461-89-2

4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B1606949
CAS No.: 5461-89-2
M. Wt: 169.61 g/mol
InChI Key: JIDGUKIAUDLAQP-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H8ClN3. It is a derivative of pyrimidine, characterized by a chloro substituent at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-aminopyrimidine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGUKIAUDLAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282238
Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-89-2
Record name 5461-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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